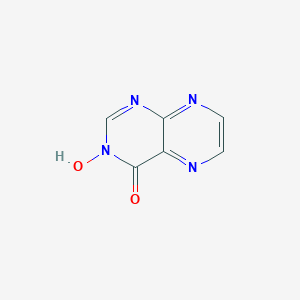
3-Hydroxypteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypteridin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1.1. Tyrosinase Inhibition
One of the prominent applications of 3-hydroxypteridin-4-one derivatives is their role as tyrosinase inhibitors . Tyrosinase is a critical enzyme in melanin biosynthesis, making it a target for skin-related conditions and cosmetic formulations. Recent studies have synthesized various derivatives of this compound that exhibit significant inhibitory activity against tyrosinase. For instance, compounds containing benzyl hydrazide groups demonstrated potent anti-tyrosinase activity with IC50 values as low as 25.29 μM . These findings suggest potential applications in skin-whitening products and treatments for hyperpigmentation.
1.2. Antioxidant Activity
In addition to their role as enzyme inhibitors, this compound derivatives have shown promising antioxidant properties . The antioxidant activity is crucial in preventing oxidative stress-related diseases and aging processes. Studies have evaluated the antioxidant capacity of these compounds alongside their tyrosinase inhibition activities, indicating a dual benefit that could be leveraged in therapeutic applications .
2.1. Iron Chelation
This compound serves as an effective iron chelator , which is particularly relevant in treating iron overload conditions such as hemochromatosis and thalassemia. The compound forms stable complexes with iron ions, facilitating their excretion from the body and reducing toxicity associated with excess iron . Clinical trials are underway to evaluate the efficacy and safety of 1,2-dimethyl-3-hydroxypyridine-4-one (a related compound) as an orally available iron chelator .
2.2. Copper Complexation
Moreover, this compound has been studied for its ability to complex with copper ions. This property is significant since copper can interfere with iron chelation therapy by displacing iron from its complexes. Research indicates that the copper complexes formed under physiological conditions are stable and can affect the bioavailability of iron . This interaction highlights the need for careful consideration in clinical settings where both iron and copper levels must be managed.
Antimicrobial Applications
Recent investigations into the antimicrobial properties of this compound derivatives reveal their potential against various pathogens, including bacteria and fungi. For example, studies have shown that certain derivatives exhibit strong inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting applications in developing new antimicrobial agents . The ability to outcompete microbial siderophores for iron further enhances their utility in treating infections caused by drug-resistant organisms.
Synthesis and Structural Modifications
The synthesis of this compound derivatives often involves modifications that enhance their biological activities. Techniques such as molecular docking studies have been employed to predict binding interactions with target enzymes like tyrosinase, aiding in the design of more effective inhibitors . The exploration of structure-activity relationships (SAR) is critical for optimizing these compounds for specific therapeutic applications.
Propriétés
Numéro CAS |
18106-57-5 |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
3-hydroxypteridin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |
Clé InChI |
HZDJBYRPYKLJEH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
SMILES canonique |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
Synonymes |
3-Hydroxy-4(3H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















